molecular formula C8H8BrClN2O B8172789 5-Bromo-3-chloro-N-ethylpicolinamide

5-Bromo-3-chloro-N-ethylpicolinamide

Cat. No.: B8172789
M. Wt: 263.52 g/mol
InChI Key: SGESSMVSHDBUPM-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-N-ethylpicolinamide is a pyridine derivative characterized by a bromine atom at position 5, a chlorine atom at position 3, and an ethyl-substituted amide group at position 2 of the pyridine ring. This compound belongs to the picolinamide class, which is notable for its applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

5-bromo-3-chloro-N-ethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O/c1-2-11-8(13)7-6(10)3-5(9)4-12-7/h3-4H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGESSMVSHDBUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=N1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-N-ethylpicolinamide typically involves the following steps:

    Bromination and Chlorination: The starting material, picolinamide, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 5 and 3 positions of the pyridine ring, respectively. These reactions are usually carried out using bromine and chlorine reagents under controlled conditions.

    N-Ethylation: The intermediate product is then subjected to N-ethylation using an appropriate ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate or sodium hydride. This step introduces the ethyl group to the nitrogen atom of the picolinamide.

Industrial Production Methods: Industrial production of 5-Bromo-3-chloro-N-ethylpicolinamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-chloro-N-ethylpicolinamide can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or the pyridine ring.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Bromo-3-chloro-N-ethylpicolinamide is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-N-ethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the ethyl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

The structural uniqueness of 5-Bromo-3-chloro-N-ethylpicolinamide lies in its combination of halogen (Br, Cl) and amide substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name CAS Number Substituents (Pyridine Ring) Functional Group Similarity Score*
5-Bromo-3-chloro-N-ethylpicolinamide Not provided 5-Br, 3-Cl Ethylamide Reference
5-Bromo-N,3-dimethoxy-N-methylpicolinamide 5-Br, 3-OCH₃ Methylamide
5-Bromo-3-chloropicolinonitrile 945557-04-0 5-Br, 3-Cl Nitrile 0.90
5-Bromo-3-chloropicolinaldehyde 885168-04-7 5-Br, 3-Cl Aldehyde 0.87
Methyl 3-amino-5-bromopicolinate 1072448-08-8 5-Br, 3-NH₂ Methyl ester 0.93
Ethyl 5-bromo-3-methylpicolinate 794592-13-5 5-Br, 3-CH₃ Ethyl ester 0.88

*Similarity scores (where available) are derived from structural overlap with 5-Bromo-3-chloro-N-ethylpicolinamide.

Key Differences and Implications

Functional Group Influence: Amide vs. Nitrile/Ester: The ethylamide group in the target compound contrasts with nitrile (945557-04-0) or ester (794592-13-5) functionalities in analogs. Halogen Positioning: The 5-Br and 3-Cl substituents are conserved in analogs like 5-Bromo-3-chloropicolinonitrile (0.90 similarity), suggesting that halogen placement is critical for electronic and steric effects on the pyridine ring .

Synthetic Accessibility :

  • Ethylamide derivatives (e.g., the target compound) may require multi-step synthesis involving bromination, chlorination, and amidation, whereas ester analogs (e.g., 794592-13-5) are often synthesized via direct esterification of picolinic acids .

Biological and Chemical Stability :

  • The presence of chlorine and bromine may enhance electrophilic reactivity, making the compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura). However, the ethylamide group could reduce susceptibility to hydrolysis compared to ester-containing analogs .

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